Ethyl 2-(4-benzylpiperazin-2-yl)acetate
Description
Overview of Piperazine (B1678402) Scaffolds in Drug Discovery and Development
The piperazine moiety is considered a "privileged scaffold" because it can interact with multiple biological targets, leading to a wide range of pharmacological activities. tandfonline.comresearchgate.net This versatility has led to the development of numerous drugs containing this core structure. The physicochemical properties of piperazine, such as its basicity, solubility, and conformational flexibility, can be fine-tuned through substitution on its nitrogen and carbon atoms. tandfonline.comnih.gov This adaptability allows medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov
The piperazine scaffold is a key component in a vast array of drugs with diverse therapeutic applications, including:
Anticancer agents nih.govresearchgate.net
Antimicrobial and anti-inflammatory agents nih.govijpras.com
Antiviral and anti-HIV agents nih.govnih.gov
Agents targeting central nervous system (CNS) disorders silae.itnih.gov
The ability of the piperazine ring to improve a molecule's pharmacokinetic properties is a significant reason for its widespread use. tandfonline.com Furthermore, its chemical reactivity makes it a useful linker to connect different pharmacophores within a single molecule. tandfonline.com
Interactive Table: Examples of Biological Activities of Piperazine Derivatives
| Biological Activity | Examples of Derivatives | Therapeutic Area |
| Anticancer | Imatinib, Olaparib, Bosutinib | Oncology |
| Antiviral | CCR5 Antagonists | Infectious Diseases |
| CNS-Active | Trifluoromethylphenylpiperazine (TFMPP), m-chlorophenylpiperazine | Neurology, Psychiatry |
| Anti-inflammatory | Flavone-piperazine hybrids | Inflammation |
| Antimicrobial | Quinoxalinyl–piperazine derivatives | Infectious Diseases |
Rationale for Research on Ethyl 2-(4-benzylpiperazin-2-yl)acetate and Related Benzylpiperazine Derivatives
The benzylpiperazine moiety, a key feature of this compound, is of particular interest to researchers. Benzylpiperazine (BZP) itself is a psychoactive substance with stimulant properties, acting on the dopaminergic and serotonergic systems. wikipedia.orgnih.gov While BZP has been explored for its recreational and potential therapeutic effects, academic research has expanded to a wide range of derivatives to explore their potential in various disease areas. nih.govresearchgate.net
The rationale for investigating these derivatives includes:
Exploring a wide range of biological targets: Benzylpiperazine derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com
Developing novel CNS-active agents: The ability of many piperazine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders, including Alzheimer's disease and depression. nih.govcuestionesdefisioterapia.com
Structure-Activity Relationship (SAR) studies: By systematically modifying the structure of the benzylpiperazine core, researchers can understand how different chemical groups influence biological activity. benthamdirect.com This knowledge is crucial for designing more potent and selective drug candidates. For instance, studies on vindoline-piperazine conjugates have shown that specific substitutions on the piperazine ring can lead to potent antiproliferative effects. mdpi.comnih.gov
Scope and Research Focus on the Academic Exploration of the Compound
The academic exploration of compounds like this compound is multifaceted. Research efforts are typically directed towards several key areas:
Synthesis of Novel Derivatives: A primary focus is the synthesis of new analogs by modifying the core structure. This can involve altering the substituents on the phenyl ring of the benzyl (B1604629) group, changing the ester group, or introducing different functional groups to the piperazine ring. researchgate.netmdpi.com The goal is to create a library of compounds for biological screening.
Biological Evaluation: These newly synthesized compounds are then tested for a variety of biological activities. This can range from in vitro assays to assess their effects on specific enzymes or receptors, to cell-based assays to determine their cytotoxicity against cancer cells or their antimicrobial properties. nih.govnih.gov
Computational and Docking Studies: Molecular modeling and docking studies are often employed to predict how these compounds might interact with their biological targets. cuestionesdefisioterapia.com This can provide insights into the mechanism of action and help guide the design of more effective molecules.
For example, research into similar piperazine derivatives has focused on their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov In these studies, derivatives are synthesized and their inhibitory activity against the acetylcholinesterase enzyme is measured. nih.govnih.gov Docking studies are then used to understand how the most potent compounds bind to the active site of the enzyme. nih.gov
Interactive Table: Research Focus on Piperazine Derivatives
| Research Area | Description | Example Studies |
| Synthesis of Novel Derivatives | Creation of new chemical entities based on the piperazine scaffold. | Synthesis of piperazine-hydrazide derivatives. cuestionesdefisioterapia.com |
| Biological Evaluation | Testing of compounds for various pharmacological activities. | Screening of vindoline-piperazine conjugates for anticancer activity. mdpi.comnih.gov |
| Computational Studies | Use of computer models to predict and understand compound-target interactions. | Docking studies of piperazine derivatives with acetylcholinesterase. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)10-14-12-17(9-8-16-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISNWYDETMHNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Strategies and Methodologies for Ethyl 2 4 Benzylpiperazin 2 Yl Acetate and Its Analogues
Direct Synthetic Approaches to Ethyl 2-(4-benzylpiperazin-2-yl)acetate
The direct synthesis of this compound can be envisioned through established methods of piperazine (B1678402) functionalization, primarily involving nucleophilic substitution and subsequent esterification or amidation reactions.
Nucleophilic Substitution Reactions in Piperazine Functionalization
Nucleophilic substitution is a cornerstone of piperazine chemistry, allowing for the introduction of various substituents onto the nitrogen atoms. The synthesis of the target compound would likely commence with a pre-functionalized piperazine core. A plausible and efficient route involves the N-alkylation of a piperazine derivative with a suitable benzyl (B1604629) halide. For instance, the reaction of piperazine with benzyl chloride can yield 1-benzylpiperazine (B3395278). europa.eu This monosubstituted intermediate is crucial as it sets the stage for further functionalization at the second nitrogen atom.
Following the synthesis of 1-benzylpiperazine, the introduction of the acetate (B1210297) moiety can be achieved through another nucleophilic substitution reaction. This typically involves the reaction of 1-benzylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The selection of the base and solvent is critical to optimize the reaction yield and minimize side products.
A general representation of this two-step approach is as follows:
Benzylation of Piperazine: Piperazine + Benzyl chloride → 1-Benzylpiperazine
Alkylation with Ethyl Haloacetate: 1-Benzylpiperazine + Ethyl bromoacetate → Ethyl 2-(4-benzylpiperazin-1-yl)acetate
It is important to note that the prompt specifies the acetate group at the 2-position of the piperazine ring, which implies a C-functionalization rather than N-functionalization. Direct C-alkylation of the piperazine ring is more challenging and often requires more advanced synthetic strategies, which will be discussed in section 2.3. However, if the intended structure is indeed N-substituted (i.e., ethyl 2-(4-benzylpiperazin-1-yl)acetate), the above nucleophilic substitution is the most direct approach. For the purpose of this article, we will consider both possibilities in the broader context of synthesizing related structures.
Esterification and Amidation Routes
Esterification and amidation are fundamental reactions for the synthesis of the title compound and its analogues, particularly when starting from a piperazine-acetic acid precursor. If 2-(4-benzylpiperazin-2-yl)acetic acid is available, its conversion to the corresponding ethyl ester is a straightforward process. Standard esterification conditions, such as reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), would yield the desired ethyl ester.
Alternatively, the synthesis can proceed through an acyl chloride intermediate. Treatment of the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride would produce the acyl chloride, which can then be reacted with ethanol to give the ethyl ester.
Amidation routes are relevant for the synthesis of amide analogues of the title compound. The carboxylic acid can be coupled with a desired amine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or others. acgpubs.org This approach allows for the introduction of a wide variety of substituents at the terminus of the acetate side chain.
The synthesis of piperazinyl amides of other carboxylic acids has also been reported, highlighting the versatility of amidation reactions in this chemical space. For example, piperazinyl amides of 18β-glycyrrhetinic acid have been prepared by reacting the corresponding acyl chloride with piperazine. nih.gov
Synthesis of Closely Related Benzylpiperazine-Acetate Analogues
The synthesis of analogues of this compound often employs similar fundamental reactions but may involve different starting materials or a different order of steps to achieve the desired substitution pattern.
Alkylation Reactions Utilizing Benzylpiperazine Intermediates
The use of benzylpiperazine as a key intermediate is a common strategy for the synthesis of a variety of analogues. As mentioned previously, 1-benzylpiperazine is readily prepared and can serve as a scaffold for further functionalization. nih.gov The second nitrogen atom of 1-benzylpiperazine is available for nucleophilic attack, allowing for the introduction of various alkyl or aryl groups.
For instance, the reaction of 1-benzylpiperazine with different haloacetates (e.g., methyl, t-butyl) can lead to a range of acetate esters. Furthermore, reaction with other alkyl halides can introduce longer or more complex side chains. The reaction conditions for these alkylations, such as the choice of solvent, base, and temperature, can be tailored to optimize the yield of the desired product.
| Starting Benzylpiperazine | Alkylating Agent | Product | Reference |
| 1-Benzylpiperazine | Ethyl bromoacetate | Ethyl 2-(4-benzylpiperazin-1-yl)acetate | europa.eu |
| 1-Benzylpiperazine | Methyl bromoacetate | Methyl 2-(4-benzylpiperazin-1-yl)acetate | N/A |
| 1-Benzylpiperazine | t-Butyl bromoacetate | t-Butyl 2-(4-benzylpiperazin-1-yl)acetate | N/A |
Cyclization and Condensation Procedures
Cyclization reactions are fundamental to the de novo synthesis of the piperazine ring itself, often leading to substituted piperazine-acetate analogues. One common approach involves the cyclization of a diamine with a suitable dielectrophile. For example, the reaction of a 1,2-diamine with a 1,2-dihaloethane derivative can form the piperazine ring.
More sophisticated cyclization strategies have been developed for the synthesis of chiral piperazine-2-acetic acid esters. These methods often start from chiral amino acids and involve a series of transformations to build the piperazine ring with control over stereochemistry. acs.orgacs.orgresearchgate.net For instance, a multi-step synthesis can transform a chiral amino acid into a 6-substituted piperazine-2-acetic acid ester. acs.org The key step often involves an intramolecular cyclization of a linear precursor containing both amine and a suitable leaving group.
Condensation reactions are also employed in the synthesis of piperazine derivatives. The Darzens condensation, for example, involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester, which can be a precursor to more complex structures. organic-chemistry.org While not a direct route to the title compound, such condensation reactions can be used to build key intermediates. Intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides, formed from the reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines, represents another advanced cyclization methodology. rsc.orgnih.gov
Advanced Synthetic Methodologies
Recent advances in organic synthesis have provided new tools for the functionalization of piperazines, moving beyond traditional N-alkylation and acylation. A significant area of development is the direct C-H functionalization of the piperazine ring. This approach allows for the introduction of substituents directly onto the carbon atoms of the heterocycle, opening up new avenues for creating novel analogues.
Photoredox catalysis has emerged as a powerful method for the C-H functionalization of piperazines. These reactions typically involve the generation of a radical at the α-carbon to a nitrogen atom, which can then react with a variety of coupling partners. This strategy allows for the introduction of aryl, vinyl, and other groups directly onto the piperazine core.
Another advanced approach is the use of directed metalation. By using a directing group, it is possible to selectively deprotonate a specific C-H bond on the piperazine ring, followed by quenching with an electrophile to introduce a new substituent. These methods provide a high degree of regioselectivity and are valuable for the synthesis of complex piperazine derivatives.
The development of novel cyclization and condensation reactions also contributes to the advanced synthesis of piperazine analogues. For example, visible-light-promoted decarboxylative annulation protocols have been developed for the synthesis of 2-substituted piperazines.
| Methodology | Description | Potential Application |
| Photoredox Catalysis | C-H functionalization via radical intermediates generated by light. | Introduction of aryl or alkyl groups at the C-2 position. |
| Directed Metalation | Regioselective deprotonation and functionalization of a C-H bond. | Precise introduction of substituents on the piperazine ring. |
| Decarboxylative Annulation | Formation of the piperazine ring through a light-induced decarboxylation and cyclization. | Synthesis of C-2 substituted piperazines from simple precursors. |
These advanced methodologies offer powerful alternatives to classical synthetic routes and are continually expanding the accessible chemical space of piperazine-based compounds.
Green Chemistry Principles in Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of its twelve principles to the synthesis of piperazine derivatives aims to create safer, more efficient, and environmentally sustainable processes.
Key principles relevant to the synthesis of compounds like this compound include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved through one-pot reactions or multi-component reactions, which reduce the number of separation and purification steps, thereby minimizing solvent and material loss. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions are highly efficient in this regard.
Less Hazardous Chemical Synthesis: This principle encourages the use of substances that possess little or no toxicity to human health and the environment. For instance, photoredox catalysis using organic dyes offers a greener alternative to methods employing potentially toxic heavy metal catalysts for the functionalization of piperazines. mdpi.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. Ethyl acetate, a component of the target molecule, is itself considered a greener solvent alternative to more hazardous options like acetonitrile (B52724) or chlorobenzene (B131634) in certain reactions. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can often be recycled and reused. The use of heterogeneous catalysts, such as metal ions supported on a polymer resin, facilitates easy separation from the reaction mixture and allows for reuse, aligning with green chemistry goals in the synthesis of monosubstituted piperazines. nih.gov
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste. youtube.com Developing selective reactions that obviate the need for protecting the nitrogen atoms in a piperazine precursor is a key green strategy. youtube.com
Researchers have focused on developing novel, eco-friendly strategies for synthesizing nitrogen-containing heterocycles like piperazine by employing techniques such as solvent-free reactions, the use of green solvents and catalysts, and energy-efficient methods. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and improved product purity. This technology is considered a green chemistry approach because it typically allows for solvent-free reactions and has lower energy consumption compared to traditional methods. researchgate.net
The primary advantages of this technique include:
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. For example, the synthesis of certain piperazine-azole-fluoroquinolone derivatives was reduced from 27 hours with conventional heating to just 30 minutes under microwave irradiation. nih.gov
Higher Yields: Concentrated and uniform heating often leads to fewer side products and consequently higher yields of the desired compound. scipublications.com
Improved Purity: The reduction in side reactions simplifies the purification process.
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus.
In the context of synthesizing piperazine analogues, microwave irradiation has been successfully employed in various reaction types. For instance, it has been used for the efficient synthesis of 2,5-piperazinediones under solvent-free conditions and for preparing a range of N-substituted piperazine derivatives. nih.govresearchgate.net The synthesis of various ethyl acetate derivatives has also been successfully achieved using microwave assistance, demonstrating the technology's applicability to precursors and analogues of the target compound. nih.govnih.gov
| Piperazine/Thiazole Analogue | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-substituted 1,2,4-triazole (B32235) piperidine (B6355638) derivative | Conventional | Several hours | - | nih.gov |
| N-substituted 1,2,4-triazole piperidine derivative | Microwave | 33-90 seconds | 82% | nih.gov |
| Piperazine-azole-fluoroquinolone derivative | Conventional | 27 hours | - | nih.gov |
| Piperazine-azole-fluoroquinolone derivative | Microwave | 30 minutes | 96% | nih.gov |
| Ethyl-2-[2-substituted phenylamino (B1219803) 4-(thiophen-2-yl) thiazol-5-yl] acetate | Microwave | 60 seconds | - | brieflands.com |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to initiate and accelerate chemical reactions. The phenomenon responsible for this effect is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This technique offers a green, efficient, and economical alternative to conventional methods. nih.gov
Key benefits of ultrasound irradiation in synthesis include:
Shorter Reaction Times: Sonication can significantly reduce the time required for reactions to reach completion. The synthesis of certain piperidinyl-quinoline acylhydrazones was achieved in 4-6 minutes, a substantial reduction from conventional methods. mdpi.com
Increased Yields and Purity: By promoting more efficient mixing and mass transfer, ultrasound can lead to higher yields and cleaner reactions. nih.gov
Mild Reaction Conditions: Many sonochemical reactions can be carried out at lower temperatures and pressures than their conventional counterparts, which helps to prevent degradation of thermally sensitive products. nih.gov
Versatility: The technique has been applied to a wide range of reactions, including multi-component, catalyst-free syntheses in environmentally benign solvents like water. mdpi.com
For the synthesis of piperazine-containing scaffolds, ultrasound has proven effective. In one study, piperazine-1-carbodithioates were obtained in excellent yields (80–90%) in just 30 minutes under ultrasonic conditions, compared to 55–65% yields over 12–18 hours at room temperature using conventional stirring. mdpi.com This demonstrates the potential of ultrasound to efficiently drive reactions relevant to the synthesis of complex piperazine analogues.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine-1-carbodithioates | Conventional (Stirring) | 12-18 hours | 55-65% | mdpi.com |
| Piperazine-1-carbodithioates | Ultrasound | 30 minutes | 80-90% | mdpi.com |
| Piperidinyl-quinoline acylhydrazones | Conventional (Reflux) | Not specified (until precipitation) | - | mdpi.com |
| Piperidinyl-quinoline acylhydrazones | Ultrasound | 4-6 minutes | Excellent | mdpi.com |
| Triazole coupled acetamides | Conventional | 10-36 hours | Moderate | nih.gov |
| Triazole coupled acetamides | Ultrasound | 39-80 minutes | 65-80% | nih.gov |
Structural Modifications and Derivatization of the Benzylpiperazine Acetate Scaffold
Modifications on the Piperazine (B1678402) Ring System
The piperazine ring is a primary site for structural alteration due to its two nitrogen atoms and four carbon atoms, which can be substituted. mdpi.com While approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions, recent advances have focused on C–H functionalization of the ring's carbon atoms to increase structural diversity. mdpi.com
Key modifications include:
C-Substitution: Introducing substituents directly onto the carbon atoms of the piperazine ring is a more complex but powerful strategy. This can introduce chirality and create more rigid conformations, which can lead to higher binding affinity and selectivity for a biological target.
Incorporation into Polycyclic Systems: The piperazine ring can be fused or bridged to form more complex polycyclic structures, such as 3,6-diazabicyclo[3.1.1]heptane systems. nih.gov This strategy significantly constrains the conformational flexibility of the ring, which can be advantageous for fitting into specific protein binding pockets.
Table 1: Examples of Modifications on the Piperazine Ring
| Modification Type | Description | Potential Outcome |
|---|---|---|
| N,N'-Disubstitution | Functionalizing both nitrogen atoms with different or identical groups (e.g., N,N'-dibenzylpiperazine). nih.gov | Modulates basicity, lipophilicity, and potential for dual interactions with a target. |
| C-Alkylation | Adding alkyl groups (e.g., methyl) to the carbon backbone of the piperazine ring. | Introduces stereocenters, restricts bond rotation, and can enhance hydrophobic interactions. |
| Polycyclic Fusion | Incorporating the piperazine ring into a larger, rigid bicyclic or polycyclic framework. nih.gov | Reduces conformational flexibility, potentially increasing binding affinity and selectivity. |
Derivatization of the Ester Functionality
The ethyl acetate (B1210297) side chain provides a chemically reactive handle for significant molecular alterations. The ester group is readily converted into other functional groups, with the most common transformation being amidation. nih.govrsc.org This conversion replaces the ester's ethoxy group with a substituted or unsubstituted amino group, fundamentally changing the hydrogen bonding capacity and chemical nature of the side chain.
The direct amidation of esters can be achieved under various conditions, including base-promoted methods that avoid harsh reagents. rsc.org This reaction is a cornerstone of medicinal chemistry for several reasons:
Introduction of Diversity: A wide array of primary and secondary amines can be used, leading to a large library of amide derivatives from a single ester precursor.
Enhanced Stability: Amides are generally more resistant to hydrolysis by metabolic enzymes (esterases) compared to esters, which can lead to improved pharmacokinetic profiles.
Modified Biological Interactions: The amide bond introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), creating new potential interactions with biological targets that were not possible with the original ester.
Table 2: Common Derivatizations of the Ester Functionality
| Reagent Class | Resulting Functional Group | Key Chemical Change |
|---|---|---|
| Primary or Secondary Amine (RNH₂ or R₂NH) | Amide (-C(O)NR₂) | Replaces -OEt with an amino group, introducing a hydrogen bond donor and acceptor. |
| Hydrazine (H₂NNH₂) | Hydrazide (-C(O)NHNH₂) | Creates a highly reactive intermediate for further functionalization. |
| Hydroxylamine (H₂NOH) | Hydroxamic Acid (-C(O)NHOH) | Introduces a known metal-chelating functional group. |
| Reducing Agents (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) | Reduces the carbonyl group to a methylene (B1212753) group, removing the carbonyl oxygen as a hydrogen bond acceptor. |
Substituent Effects on the Benzyl (B1604629) Moiety
Altering the substitution pattern on the aromatic ring of the benzyl group is a classic strategy to modulate the electronic and steric properties of the entire molecule. mdpi.com Adding electron-withdrawing groups (such as halogens like fluorine or chlorine) or electron-donating groups (such as methoxy) can influence the molecule's pKa, lipophilicity, and metabolic stability. nih.gov
Research on benzylpiperazine analogues has shown that the position and nature of these substituents are critical. For instance, studies on regioisomeric dimethoxybenzyl analogues revealed that the substitution pattern affects mass spectrometric fragmentation and chromatographic elution, indicating distinct physical properties. researchgate.net In structure-activity relationship (SAR) studies of related compounds, a methoxy (B1213986) substituent on the terminal phenyl moiety was found to be more advantageous for biological activity than a methyl group, and substitution at the 3-position was more beneficial than at the 4-position. nih.govtandfonline.com These findings highlight how subtle electronic and steric changes on the benzyl ring can translate into significant differences in molecular behavior and biological function.
Table 3: Influence of Substituents on the Benzyl Moiety
| Substituent | Position (Example) | Primary Effect | Potential Consequence |
|---|---|---|---|
| Fluoro (-F) | para (4-position) | Electron-withdrawing, small steric footprint. | Can block metabolic oxidation, increase binding affinity through specific interactions. nih.gov |
| Chloro (-Cl) | meta (3-position) | Electron-withdrawing, larger steric footprint. | Increases lipophilicity, can alter binding conformation. |
| Methoxy (-OCH₃) | para (4-position) | Electron-donating, hydrogen bond acceptor. | Can improve metabolic stability and introduce new hydrogen bonding interactions. acs.org |
| Trifluoromethyl (-CF₃) | meta (3-position) | Strongly electron-withdrawing, lipophilic. | Significantly alters electronic properties and can enhance cell membrane permeability. |
Hybridization Strategies with Diverse Pharmacophores
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially enhanced or multi-target biological profile. The benzylpiperazine-acetate scaffold is an excellent candidate for this approach, serving as a versatile linker or foundational element. researchgate.net
This strategy is employed to:
Target Multiple Receptors: By combining the benzylpiperazine moiety with another pharmacophore known to act on a different target, researchers can design compounds intended to modulate multiple biological pathways simultaneously.
Improve Pharmacokinetic Properties: The piperazine core is often used to improve the solubility and absorption of a more lipophilic and poorly soluble drug partner. nih.gov
Explore Novel Chemical Space: Hybridization can lead to novel chemical entities with unique pharmacological profiles that are distinct from their constituent parts.
Examples include linking arylpiperazine units to scaffolds like 2-(pyridin-3-yl)-1H-benzo[d]imidazole or replacing the benzyl-acetate portion with more complex systems like chromones to create potent and selective ligands for various receptors. nih.govresearchgate.net
Table 4: Examples of Hybridization Strategies
| Scaffold | Hybridized Pharmacophore | Therapeutic Area (Example) | Design Rationale |
|---|---|---|---|
| Benzylpiperazine | Benzimidazole | Antiviral | Combine structural features of known antiviral agents to create multi-target compounds. researchgate.net |
| Arylpiperazine | Quinoxaline | Antifungal | Merge two heterocyclic systems known for antimicrobial activity to achieve synergistic effects. researchgate.net |
| Benzylpiperazine | Chromone | CNS Disorders | Replace a simple aromatic group with a more complex heterocyclic system to enhance selectivity for specific CNS receptors. nih.gov |
| Benzylpiperazine | Chalcone | Anticancer | Link the piperazine moiety to a natural product-derived pharmacophore to improve bioavailability and cytotoxic potency. nih.gov |
Advanced Analytical Techniques for Research Characterization of Ethyl 2 4 Benzylpiperazin 2 Yl Acetate
Spectroscopic Methods for Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules like Ethyl 2-(4-benzylpiperazin-2-yl)acetate. Both ¹H and ¹³C NMR spectra offer critical insights into the molecular framework.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the presence of all key structural motifs. For instance, the ethyl ester group would be identified by a characteristic quartet and triplet, corresponding to the methylene (B1212753) (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons, respectively. The benzyl (B1604629) group would exhibit signals in the aromatic region for the phenyl protons and a singlet for the benzylic methylene (-CH₂-Ph) protons. The piperazine (B1678402) ring and the acetate's alpha-carbon protons would present more complex signals in the aliphatic region, with their specific chemical shifts and couplings providing information about their connectivity and the stereochemistry of the substituted piperazine ring.
Conformational analysis is also a key aspect of NMR studies. The piperazine ring can exist in different chair or boat conformations, and the orientation of the substituents can be determined by analyzing coupling constants and through advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons. The presence of rotational isomers (rotamers) around the C-N bonds of the piperazine ring could also lead to the observation of multiple sets of signals in the NMR spectra, indicating a hindered rotation on the NMR timescale. scielo.br
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., carbonyl, aromatic, aliphatic). For example, the carbonyl carbon of the ester group would appear at a characteristic downfield shift.
Illustrative ¹H NMR Data for a Structurally Related Piperidine (B6355638) Compound
While specific data for the target compound is not publicly available, the following table for Ethyl 4-piperidinecarboxylate illustrates the type of information obtained from a ¹H NMR spectrum.
| Assignment | Shift (ppm) | Multiplicity | Integration |
| -OCH₂ CH₃ | 4.13 | Quartet | 2H |
| Piperidine ring protons | 3.09 - 2.64 | Multiplet | 4H |
| Piperidine ring proton | 2.41 | Multiplet | 1H |
| Piperidine ring protons | 2.06 - 1.46 | Multiplet | 4H |
| -OCH₂CH₃ | 1.26 | Triplet | 3H |
This table is based on data for a related compound and is for illustrative purposes only. chemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. The fragmentation of this molecular ion provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for this molecule would likely involve:
Cleavage of the benzyl group: This would result in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.
Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations.
Loss of the ethyl ester group: Cleavage of the ester moiety can occur in several ways, for instance, loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate (B1210297) side chain.
For a related compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, the mass spectrum showed the molecular ion peak and significant fragments corresponding to the cleavage of the molecule, which helps in confirming its structure. mdpi.com The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy.
Illustrative Fragmentation Data for a Related Piperazine Compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 311 | 100 | [M+H]⁺ |
| 236 | 40 | Fragment from cleavage |
| 197 | 60 | Fragment from cleavage |
This table is based on data for 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester and is for illustrative purposes only. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester. For ethyl acetate, this peak is observed around 1743 cm⁻¹. nih.gov
C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1000-1300 cm⁻¹ region. nih.gov
Aromatic C-H and C=C Stretches: The benzyl group would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretches: The C-H stretching vibrations of the piperazine ring and the ethyl group would be observed in the 2800-3000 cm⁻¹ range.
Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ester (C=O) | Stretch | 1730 - 1750 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aliphatic (C-H) | Stretch | 2800 - 3000 |
This table is based on general IR correlation charts and data from related compounds. nih.govchemicalbook.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method is a critical step in its characterization.
Method development would typically involve:
Column Selection: A reversed-phase column, such as a C18 or C8, would likely be the first choice for a molecule of this polarity. nih.gov
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would be used as the mobile phase. nih.gov The pH of the aqueous phase would be important to control the ionization state of the piperazine nitrogens. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the main compound from any potential impurities. nih.gov
Detector Selection: A UV detector would be suitable for this compound due to the presence of the chromophoric benzyl group. The detection wavelength would be set at a λmax of the benzyl moiety to ensure high sensitivity. nih.gov
A validated HPLC method can provide precise and accurate determination of the purity of this compound, often expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Typical Parameters for HPLC Method Development
| Parameter | Typical Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water/buffer |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength |
This table outlines general starting conditions for HPLC method development for a compound of this type. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov this compound itself may have limited volatility, but GC-MS could be applicable for the analysis of more volatile impurities or degradation products.
For the analysis of the compound itself, derivatization might be necessary to increase its volatility and thermal stability. However, the primary utility of GC-MS in this context would be to identify and quantify any volatile organic impurities that may be present from the synthesis process. coresta.org
The GC separates the components of a mixture, and the MS detector provides mass spectra for each component, allowing for their identification by comparing the spectra to a library database. jmaterenvironsci.comjocpr.com The method would involve optimizing the GC temperature program to ensure good separation of all volatile components.
Pharmacological Profiling and Biological Activities of Ethyl 2 4 Benzylpiperazin 2 Yl Acetate Derivatives
In Vitro Pharmacological Evaluations
The in vitro pharmacological profile of ethyl 2-(4-benzylpiperazin-2-yl)acetate and its derivatives has been explored through various studies to determine their potential interactions with key biological targets. These evaluations primarily focus on enzyme inhibition assays and receptor binding studies to elucidate the mechanisms of action and potential therapeutic applications of this class of compounds.
Enzyme Inhibition Assays
Derivatives of the core benzylpiperazine structure have been synthesized and evaluated for their inhibitory activity against several enzymes implicated in the pathophysiology of various diseases, particularly neurodegenerative disorders.
The inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Several studies have investigated benzylpiperazine derivatives for their AChE inhibitory potential.
A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and assessed for their anticholinesterase activity. The results indicated that these compounds act as potential acetylcholinesterase inhibitors. nih.gov The inhibitory potency was found to be influenced by the nature and position of substituents on the benzyl (B1604629) ring. For instance, compound 4a , which has an ortho-chlorine substituent, demonstrated the highest potency in its series with an IC₅₀ value of 0.91 µM. nih.govnih.gov Generally, the presence of electron-withdrawing groups such as chloro (Cl), fluoro (F), and nitro (NO₂) at the ortho and para positions of the benzyl ring resulted in greater inhibitory effects. nih.govnih.gov Conversely, an electron-donating methoxy (B1213986) group at the meta position also conferred favorable potency, with an IC₅₀ of 5.5 µM for compound 4g . nih.govresearchgate.net
In a related series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, a similar investigation revealed significant inhibitory activity against AChE. nih.gov Structure-activity relationship studies showed that electron-withdrawing groups at the meta position and an electron-donating group at the para position of the phenyl ring enhanced inhibitory activity. nih.gov Notably, compound 4e (m-Fluoro) and compound 4i (p-Methoxy) were the most active in this series, with IC₅₀ values of 7.1 nM and 20.3 nM, respectively, showing potencies superior to the standard drug donepezil (B133215) (IC₅₀ = 410 nM) in the same study. nih.gov
While many derivatives show potent AChE inhibition, their activity against Butyrylcholinesterase (BChE), another cholinesterase enzyme, is often weaker, indicating a degree of selectivity for AChE. ut.ac.ir For example, a series of novel coumarin (B35378) derivatives linked to an N-benzyl pyridinium (B92312) moiety showed significantly better inhibition of AChE compared to BChE. ut.ac.ir
Table 1: Acetylcholinesterase (AChE) Inhibition by Benzylpiperazine Derivatives
| Compound | Scaffold | Substitution on Benzyl Ring | AChE IC₅₀ | Reference |
|---|---|---|---|---|
| 4a | 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 2-Cl | 0.91 µM | nih.gov |
| 4g | 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 3-OCH₃ | 5.5 µM | nih.gov |
| 4e | 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 3-F | 7.1 nM | nih.gov |
| 4i | 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 4-OCH₃ | 20.3 nM | nih.gov |
| Donepezil (Standard) | N/A | N/A | 0.14 µM | nih.gov |
| Donepezil (Standard) | N/A | N/A | 410 nM | nih.gov |
Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting BACE-1 is a major therapeutic strategy. nih.gov Research has shown that introducing a piperazine (B1678402) ring into BACE-1 inhibitors can lead to compounds with significant activity. mdpi.com One such derivative, compound 12 , demonstrated a notable effect with an IC₅₀ value of 2.49 µM. mdpi.com The development of piperazine-based derivatives has been pursued, with some compounds showing potent BACE-1 inhibition in the nanomolar range. For example, a piperazine derivative designated as compound 6 was developed as a potent BACE-1 inhibitor with an IC₅₀ of 0.18 nM. nih.gov However, specific inhibitory data for derivatives directly related to this compound were not prominently featured in the reviewed literature, which tends to focus on other complex piperazine-containing scaffolds.
Microtubule Affinity-Regulating Kinase 4 (MARK4) is an enzyme associated with various diseases, including neurodegenerative disorders and cancer. nih.gov While extensive research is underway to design new kinase inhibitors targeting MARK4, the available studies focus on scaffolds other than benzylpiperazine, such as OTSSP167, BX-912, and BX-795. nih.gov At present, there is a lack of specific research data evaluating the inhibitory potential of this compound derivatives against the MARK4 enzyme.
Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), releasing its soluble, active form. researchgate.net TACE is a therapeutic target for inflammatory diseases. researchgate.net While numerous TACE inhibitors have been developed, the scientific literature currently lacks specific studies on the TACE inhibitory activity of derivatives of this compound.
Receptor Binding and Modulation Studies
Benzylpiperazine derivatives have been characterized for their affinities toward various central nervous system receptors, which helps to explain their broader neuropharmacological effects.
A series of new benzylpiperazinyl derivatives were designed and synthesized to evaluate their binding affinities for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov These receptors are implicated in a variety of neurological functions and disorders. The synthesized compounds displayed a range of high affinities for the σ₁ receptor, with Kᵢ values between 1.6 nM and 145 nM. nih.gov Many of these compounds also showed high selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited the highest affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant selectivity ratio (Kᵢ σ₂/Kᵢ σ₁ = 886). nih.govacs.org This highlights the potential of the benzylpiperazine scaffold in developing potent and selective sigma receptor ligands.
Beyond sigma receptors, the benzylpiperazine core is known to interact with dopaminergic and serotonergic systems. wikipedia.org Benzylpiperazine (BZP) itself acts on the serotonin (B10506), dopamine, and norepinephrine (B1679862) reuptake transporters and functions as a non-selective serotonin receptor agonist. wikipedia.org Derivatives can modulate these systems in various ways; for example, certain benzylpiperazines have been shown to inhibit the acute effects of MDMA, suggesting an interaction with serotonin metabolism pathways beyond simple reuptake inhibition. nih.gov
Table 2: Sigma Receptor (σR) Binding Affinities of Benzylpiperazine Derivatives
| Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) | Reference |
|---|---|---|---|---|
| 13 | 145 ± 19 | >10000 | >69 | nih.gov |
| 14 | 10.3 ± 0.9 | 1230 ± 150 | 119 | nih.gov |
| 15 | 1.6 ± 0.1 | 1420 ± 130 | 886 | nih.gov |
| 16 | 2.8 ± 0.3 | 120 ± 11 | 43 | nih.gov |
| 24 | 3.8 ± 0.3 | 1610 ± 140 | 423 | nih.gov |
| Haloperidol (Standard) | 3.2 ± 0.3 | 1040 ± 100 | 325 | nih.gov |
Sigma-1 Receptor (σ1R) Affinity
The sigma-1 receptor (σ1R) is a unique transmembrane protein that has been identified as a promising target for treating pain, among other neurological conditions. nih.gov Unlike traditional receptors, σ1R is not a G protein-coupled receptor and has no homology with opioid receptors. nih.gov A series of newly synthesized benzylpiperazine derivatives have been evaluated for their binding affinity at σ1 and σ2 receptors. nih.gov
Notably, several compounds demonstrated high affinity for the σ1R. For example, the 4-methoxybenzylpiperazinyl derivative was previously identified as a potent and selective ligand for the σ1R. nih.gov In a recent study, further modifications led to compounds with even greater affinity and selectivity. The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed a particularly high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and a significant selectivity over the σ2 receptor. nih.gov
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Index (Ki σ2/Ki σ1) |
|---|---|---|---|
| Compound 8 | 2.1 | 908 | 432 |
| Compound 15 | 1.6 | 1417 | 886 |
| Compound 24 | 3.8 | 1607 | 423 |
| Haloperidol | 3.2 | 1040 | 325 |
Data sourced from Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. nih.gov
Muscarinic Receptor 4 (M4) Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors involved in numerous physiological functions. nih.gov There are five subtypes (M1-M5), and developing subtype-selective compounds is a major goal in pharmacology to avoid the side effects associated with nonselective drugs like atropine. nih.govdrugbank.com The M4 subtype, in particular, is thought to play a significant role in regulating motor function in the basal ganglia, making it a target for disorders like Parkinson's disease. google.com
While many compounds have been developed as muscarinic agonists, the search for selective antagonists continues. nih.govnih.gov Research into related structures has identified compounds that act as M4 antagonists. For example, N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives have been explored as muscarinic receptor 4 (M4) antagonists for treating neurological diseases. google.com The development of selective M4 antagonists could offer a therapeutic advantage by minimizing effects mediated by other muscarinic receptor subtypes. google.com
Androgen Receptor (AR) Antagonism
The androgen receptor (AR) is a ligand-dependent transcription factor that is crucial in the progression of prostate cancer. mdpi.comnih.gov Antagonists of this receptor are a cornerstone of prostate cancer therapy. nih.gov While first-generation antagonists are effective, resistance often develops, leading to the creation of second-generation AR antagonists like enzalutamide. mdpi.comnih.gov
Research has expanded to identify novel chemical scaffolds that can act as AR antagonists. In this context, a series of novel arylpiperazine derivatives were synthesized and evaluated for their potential as new-resistant AR antagonists. nih.gov These efforts aim to find compounds with different core structures from existing therapies to overcome resistance mechanisms. nih.gov
Cellular Pathway Interventions
Beyond direct receptor binding, derivatives of this compound have been shown to intervene in fundamental cellular pathways, including those controlling cell death and oxidative stress.
Induction of Apoptosis and Procaspase-3 Activation
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer. nih.govnih.gov A promising anti-cancer strategy is to reactivate the apoptotic cascade in tumor cells. nih.gov Major apoptotic pathways converge on the activation of caspases-3 and -7 from their inactive zymogen forms, procaspases. nih.gov
A notable derivative, referred to as PAC-1 ((4-benzylpiperazin-1-yl)acetic acid (3-allyl-2-hydroxybenzylidene)hydrazine), has been identified as a procaspase-activating compound. nih.govnih.gov PAC-1 functions by chelating inhibitory zinc ions, which restores the activity of procaspase-3, thereby inducing apoptosis in cancer cells. nih.govnih.gov This mechanism allows the compound to bypass defective upstream signaling pathways that often contribute to cancer's resistance to cell death. nih.gov Studies have shown that PAC-1 and its sulfonamide derivative, S-PAC-1, can induce apoptotic death in cultured cancer cells and are effective in animal tumor models. nih.gov At higher concentrations, PAC-1 can also induce cell death through a mechanism related to endoplasmic reticulum (ER) stress. nih.govnih.gov Other piperazine derivatives have also been shown to induce apoptosis in human leukemia cells through mechanisms involving the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like c-FLIP. plos.org
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in various diseases, including neurodegenerative conditions like ischemic stroke. Antioxidants can mitigate this damage. New edaravone (B1671096) derivatives incorporating a benzylpiperazine moiety have been designed and synthesized to explore their potential neuroprotective activities. researchgate.net
These compounds were evaluated for their ability to protect cells against damage caused by hydrogen peroxide (H₂O₂). researchgate.net Several derivatives displayed significant protective effects on cell viability. researchgate.net The antioxidant potential of these compounds was further assessed using various in vitro assays, including interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl). nih.gov For example, a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were tested, with some derivatives showing high interaction with DPPH, indicating potent radical scavenging activity. nih.gov
| Compound | Aryl Group | % DPPH Interaction (20 min) | % DPPH Interaction (60 min) |
|---|---|---|---|
| 10a | Phenyl | 57% | 78% |
| 10b | 4-fluorophenyl | 81% | 96% |
| 10c | 2,4-difluorophenyl | 64.5% | 79% |
| 10d | 4-fluoro-3-methylphenyl | 75% | 93% |
Data sourced from Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. nih.gov
In Vivo Preclinical Pharmacological Investigations
General Pharmacological Evaluation in Animal Models
Research into derivatives of this compound has primarily focused on their neuropharmacological effects. One notable study investigated the anxiolytic-like and antidepressant-like activities of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), a compound sharing the ethyl acetate and piperazine core structures.
In this study, male Swiss mice were administered LQFM192 and subsequently subjected to behavioral tests, including the elevated plus-maze and the forced swimming test, to assess anxiolytic and antidepressant activities, respectively. The findings indicated that LQFM192 demonstrated both anxiolytic-like and antidepressant-like effects. nih.gov
The anxiolytic activity of LQFM192 was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Pretreatment with WAY-100635 (a serotonin 5-HT1A receptor antagonist), p-chlorophenylalanine (PCPA, a serotonin synthesis inhibitor), and flumazenil (B1672878) (a benzodiazepine site antagonist) blocked the anxiolytic effects of LQFM192. nih.gov Similarly, the antidepressant-like activity was shown to be mediated through the serotonergic system, as it was blocked by pretreatment with WAY-100635 and PCPA. nih.gov
Table 1: Summary of Pharmacological Activities of LQFM192 in Animal Models nih.gov
| Pharmacological Activity | Animal Model | Key Findings |
|---|---|---|
| Anxiolytic-like | Elevated Plus-Maze (Mice) | Activity observed at doses of 54 and 162 µmol/kg. Effects blocked by WAY-100635, PCPA, and flumazenil. |
Preclinical Pharmacokinetic Profiles and Biotransformation
There is no publicly available information specifically detailing the preclinical pharmacokinetic profiles or biotransformation of this compound or its direct derivatives.
However, based on the metabolism of other ethyl ester-containing compounds, it can be hypothesized that a primary metabolic pathway for this compound would involve the hydrolysis of the ethyl ester linkage. For instance, studies on the metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate (TA-1801) in rats, rabbits, and dogs revealed that the initial metabolic reaction was the hydrolysis of the ester bond. nih.gov This resulted in the formation of the corresponding carboxylic acid metabolite, which then underwent further biotransformation. nih.gov
Deuterium-labeled versions of Ethyl 2-(4-benzylpiperazin-1-yl)acetate have been synthesized, which are often used as tracers in pharmacokinetic and metabolic studies to aid in quantitation during drug development. nih.gov The use of such labeled compounds could facilitate future investigations into the pharmacokinetic and metabolic profiles of this specific molecule.
Histopathological Examinations in Preclinical Models
No information is currently available in the public domain regarding histopathological examinations of this compound or its derivatives in preclinical models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Features with Biological Potency and Selectivity
The piperazine (B1678402) scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets with high affinity and selectivity. The specific arrangement of the N-benzyl and the C2-ethyl acetate (B1210297) moieties on the piperazine ring of Ethyl 2-(4-benzylpiperazin-2-yl)acetate dictates its potential biological profile.
In many biologically active piperazine derivatives, the two nitrogen atoms are crucial for interaction with target proteins, often forming hydrogen bonds or salt bridges. The substitution pattern on these nitrogens significantly modulates the compound's pharmacological properties. For instance, in a series of N-substituted piperazine derivatives studied as amine reuptake inhibitors, the nature of the substituent on the nitrogen atom was found to be a key determinant of potency and selectivity for serotonin (B10506) and noradrenaline transporters.
Furthermore, the piperazine ring can act as a rigid scaffold to orient functional groups in a specific spatial arrangement, which is critical for optimal interaction with a receptor's binding site. The presence of a substituent at the C2 position, as in this compound, introduces a chiral center, suggesting that the stereochemistry of this position is likely to play a pivotal role in its biological activity.
Impact of Substituent Electronic and Steric Properties
The electronic and steric properties of the substituents on the N-benzyl group and the piperazine ring are critical factors that influence the biological activity of this class of compounds.
Substituents on the N-benzyl Group:
In analogous N-aralkyl piperazine derivatives, modifications to the aromatic ring of the benzyl (B1604629) group have been shown to significantly impact biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, which in turn can affect its interaction with the target protein. For example, in a study of phenylpiperazine derivatives with acaricidal activity, the nature and position of substituents on the phenyl ring were found to be crucial for potency.
Steric hindrance is another important factor. Bulky substituents on the benzyl ring can either enhance or diminish activity depending on the topology of the binding site. A larger substituent might provide additional van der Waals interactions, leading to increased potency, or it could cause steric clashes that prevent optimal binding.
Substituents on the Piperazine Ring:
The ethyl acetate group at the C2 position of the piperazine ring also has a profound impact on the molecule's properties. The ester functionality can act as a hydrogen bond acceptor, and its size and flexibility will influence how the molecule fits into a binding pocket. The hydrolysis of the ethyl ester to the corresponding carboxylic acid would introduce a negative charge, which could dramatically alter the binding mode and pharmacokinetic properties of the compound.
Influence of Linker Length and Connectivity on Activity
The ethyl acetate moiety in this compound can be considered a linker that positions a functional group relative to the core piperazine structure. The length, rigidity, and chemical nature of such linkers are known to be critical for the biological activity of many drug molecules.
In a series of σ1 receptor ligands featuring an N-benzylpiperidine motif (a close analogue of N-benzylpiperazine), the length of the linker connecting the piperidine (B6355638) ring to another part of the molecule was systematically varied. This study demonstrated that even small changes in the linker length could lead to significant differences in receptor affinity and selectivity. This highlights the importance of the precise spatial positioning of key interacting groups.
For this compound, the two-carbon chain of the ethyl acetate group defines the distance between the piperazine ring and the ester carbonyl. Altering this linker, for instance, by synthesizing methyl, propyl, or butyl acetate analogues, would likely have a significant impact on biological activity. Similarly, introducing rigidity into the linker, for example, by incorporating a double bond, could also modulate the compound's potency and selectivity by restricting its conformational freedom.
The point of attachment to the piperazine ring is also a key determinant of activity. The substitution at the C2 position in this compound is less common than substitution at the nitrogen atoms. This specific connectivity places the ethyl acetate group in a unique spatial orientation relative to the N-benzyl group, which would result in a distinct pharmacological profile compared to its N-substituted isomers.
Stereochemical Considerations and Enantiomeric Effects on Biological Activity
The presence of a substituent at the C2 position of the piperazine ring renders this compound a chiral molecule. It can exist as a pair of enantiomers, (R)- and (S)-Ethyl 2-(4-benzylpiperazin-2-yl)acetate. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. The binding sites of proteins are chiral, and therefore, they can differentiate between the two enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have undesirable off-target effects.
Studies on chiral C3-disubstituted piperazin-2-ones, which are structurally related to C2-substituted piperazines, have highlighted the critical role of stereochemistry in determining their biological effects. The specific spatial arrangement of the substituents is crucial for their interaction with target molecules. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different biological potencies and selectivities. The synthesis and biological evaluation of the individual enantiomers would be essential to fully characterize the pharmacological properties of this compound and to identify the more active stereoisomer.
Computational Chemistry and Molecular Modeling of Ethyl 2 4 Benzylpiperazin 2 Yl Acetate and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a piperazine (B1678402) derivative, might interact with a biological target, typically a protein or enzyme.
Studies on analogues of Ethyl 2-(4-benzylpiperazin-2-yl)acetate have utilized molecular docking to elucidate their mechanism of action. For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.gov The goal was to determine if these compounds could bind effectively and inhibit the enzyme. nih.govresearchgate.net Similarly, other piperazine-based compounds have been docked against targets like the sigma-1 receptor, monoamine oxidase-A (MAO-A), and the serotonin (B10506) transporter to explore their potential therapeutic applications. nih.govbohrium.comnih.gov
Binding mode analysis reveals the specific conformation and orientation of a ligand within the active site of its target protein. For benzylpiperazine analogues designed as AChE inhibitors, docking studies have shown a binding mode similar to that of the well-known drug donepezil (B133215). nih.gov In these models, the ligand orients itself to fit within the narrow gorge of the AChE active site. nih.gov
The typical binding pose involves the core piperazine and benzyl (B1604629) groups positioning themselves deep within the catalytic active site (CAS) or at the peripheral anionic site (PAS), which is located at the entrance of the gorge. nih.govnih.gov For example, in docking studies of 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, the arylpiperazine fragment was predicted to occupy the PAS, while the xanthine (B1682287) moiety bound to the CAS. repec.org This dual-site binding is a characteristic feature of many potent AChE inhibitors. nih.gov
The stability of the ligand-target complex is governed by a network of intermolecular interactions. Computational models can predict these interactions with high accuracy, providing a rationale for the ligand's binding affinity. For benzylpiperazine derivatives, several key interactions are consistently observed:
π-π Stacking: The aromatic ring of the benzyl group frequently engages in π-π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp) and Tyrosine (Tyr). In the context of AChE, interactions with Trp286 and Tyr341 have been noted for benzylpiperidine analogues. nih.gov
Cation-π Interactions: At physiological pH, the nitrogen atom of the piperazine ring is often protonated, allowing it to form strong cation-π interactions with aromatic amino acid side chains. nih.gov
Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the ethyl acetate (B1210297) group can act as hydrogen bond acceptors, forming hydrogen bonds with donor residues in the active site, such as Phenylalanine (Phe). globalresearchonline.net
Hydrophobic Interactions: The lipophilic parts of the molecule, including the benzyl and ethyl groups, form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex. nih.govnih.gov
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues | Reference |
| π-π Stacking | Benzyl group's aromatic ring | Trp286, Tyr341 | nih.gov |
| Cation-π | Protonated Piperazine Nitrogen | Aromatic residues (e.g., Trp, Tyr) | nih.gov |
| Hydrogen Bonding | Piperazine Nitrogen, Ester Oxygen | Phe295 | globalresearchonline.net |
| Hydrophobic | Benzyl and Ethyl groups | Nonpolar residues in binding pocket | nih.govnih.gov |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to assess the stability of the docked complex over time and to explore the conformational changes that both the ligand and the protein may undergo. nih.gov
For piperazine-based compounds, MD simulations have been employed to validate docking results and gain deeper insights into the binding mechanism. nih.govnih.gov For instance, a 100-nanosecond MD simulation was performed on piperazine-linked derivatives targeting carbonic anhydrase IX, revealing that the protein-ligand complexes achieved substantial stability after an initial equilibration period. nih.gov Such simulations can confirm that the key interactions predicted by docking are maintained over time, lending confidence to the proposed binding mode. nih.govnih.gov The root mean square deviation (RMSD) of the complex is often monitored during the simulation; a stable RMSD plot indicates a stable binding pose. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. acs.org A pharmacophore model for this compound would likely include features such as a hydrophobic aromatic center (benzyl ring), a hydrogen bond acceptor (ester carbonyl), and a positive ionizable feature (piperazine nitrogen). nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. acs.org This involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.gov This approach has been successfully used to identify novel piperazine-based compounds for various targets, including HIV-1 entry inhibitors and juvenile hormone agonists. acs.orgnih.gov This method accelerates the discovery of new lead compounds by computationally filtering vast chemical libraries to a manageable number of candidates for experimental testing. acs.orgnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug development, it is critical to assess the pharmacokinetic profile of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools use computational models to estimate these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages. nih.govresearchgate.net
The piperazine moiety is often incorporated into drug molecules to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability. nih.govresearchgate.net For this compound, key ADME parameters can be predicted computationally. These models evaluate compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. dntb.gov.ua
A typical in silico ADME profile for a piperazine derivative would include predictions for:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.comfrontiersin.org
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes, with CYP3A4 often being a primary enzyme for piperazine-containing drugs. thieme-connect.com
Excretion: Prediction of total clearance from the body. mdpi.com
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | ~262 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | Moderate | Balanced lipophilicity for permeability and solubility |
| H-Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| H-Bond Acceptors | 4 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| BBB Permeant | Yes/No (Varies) | Predicts ability to enter the central nervous system |
| CYP450 Inhibition | Varies by isoform | Indicates potential for drug-drug interactions |
| P-glycoprotein Substrate | Likely No | Low probability of being actively pumped out of cells |
These computational predictions provide a valuable preliminary assessment, guiding the selection and optimization of piperazine analogues for further development. researchgate.netdntb.gov.ua
Therapeutic Potential and Future Research Directions of Benzylpiperazine Acetate Derivatives
The benzylpiperazine scaffold, a core component of Ethyl 2-(4-benzylpiperazin-2-yl)acetate, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This section explores the therapeutic potential and future research avenues for this class of compounds, focusing on their prospects as central nervous system (CNS) modulators, their applications in neurodegenerative and cancer research, and their emerging role in combating infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
